molecular formula C22H18N2O3 B6035942 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

Cat. No.: B6035942
M. Wt: 358.4 g/mol
InChI Key: WXCXQYXRYMUDTQ-UHFFFAOYSA-N
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Description

N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a benzamide derivative featuring a benzoxazole core linked to a 4-methoxybenzamide group via a methyl-substituted phenyl bridge. Benzoxazole is a bicyclic heteroaromatic system containing oxygen and nitrogen, which confers unique electronic and steric properties. The 4-methoxy group on the benzamide moiety enhances solubility and modulates electronic interactions, making this compound a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-7-8-16(22-24-18-5-3-4-6-20(18)27-22)13-19(14)23-21(25)15-9-11-17(26-2)12-10-15/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCXQYXRYMUDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide typically involves the condensation of 2-aminophenol with various aldehydes, acids, or their derivatives. One common method is the reaction of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions to form the benzoxazole ring. This intermediate is then further reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the reactions. The choice of catalyst and reaction conditions can significantly impact the overall efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. The benzoxazole moiety is crucial for its binding to the target proteins, which leads to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Core Variations

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
  • Structure : Replaces benzoxazole with a thiazole ring (sulfur and nitrogen atoms). The thiazole is substituted with 4-methylphenyl and phenyl groups at positions 4 and 5, respectively.
  • Bioactivity: Thiazole derivatives are often associated with antimicrobial and anti-inflammatory properties, whereas benzoxazoles are explored for kinase inhibition and pesticidal activity .
N-(5-(Furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide
  • Structure : Features a thiadiazole ring (two nitrogen and one sulfur atom) substituted with a furan group.
  • Key Differences: Polarity: Thiadiazole’s higher polarity compared to benzoxazole may enhance aqueous solubility but reduce membrane permeability.
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
  • Structure : Benzothiazole core (sulfur and nitrogen) with chloro and methyl substituents.
  • Metabolic Stability: Benzothiazoles are more resistant to oxidative metabolism than benzoxazoles due to sulfur’s lower electronegativity .

Functional Group and Substituent Analysis

Methoxybenzamide Derivatives
  • Common Feature : The 4-methoxy group is conserved across multiple analogs (e.g., ). This group enhances solubility and modulates steric interactions at target binding sites.
  • Divergence : Positional isomerism (e.g., 2-methoxy in vs. 4-methoxy in the target compound) affects dipole moments and binding affinity.
Sulfamoyl and Sulfonyl Groups
  • Example : N-{5-[ethyl(2-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide ().

Physicochemical Properties

  • LogP : Benzoxazole’s oxygen atom may lower logP compared to benzothiazole or thiazole derivatives, balancing lipophilicity and solubility.

Biological Activity

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide is a synthetic compound that belongs to the benzoxazole family, known for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure

The compound features a benzoxazole moiety linked to a methoxybenzamide group, contributing to its unique biological properties. The structural formula can be represented as follows:

C23H20N2O4\text{C}_{23}\text{H}_{20}\text{N}_2\text{O}_4

Antiproliferative Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies demonstrate that certain modifications in the structure can enhance the activity against breast cancer cells (MCF-7) and colon cancer cells (HCT 116). The compound's IC50 values range from 1.2 μM to 5.3 μM, indicating potent activity in low concentrations .

Table 1: Antiproliferative Activity of Benzoxazole Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-73.1
N-Methyl-substituted derivativeHCT 1163.7
Hydroxy-substituted derivativeMCF-74.8

Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. This suggests potential applications in treating bacterial infections .

Antioxidative Activity

The antioxidative capacity of this compound has been evaluated using various spectroscopic methods. The presence of methoxy and hydroxy groups enhances the antioxidant activity by stabilizing free radicals, which may indirectly inhibit oxidative stress-related cell growth .

Table 2: Antioxidative Activity Comparisons

CompoundMethod UsedResult
This compoundDPPH AssayHigh antioxidant capacity
Hydroxy-substituted derivativesABTS AssaySignificant activity

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets and pathways associated with cell proliferation and oxidative stress management. The structural modifications play a crucial role in enhancing its affinity for these targets.

Case Studies

Recent studies have highlighted the potential of this compound in cancer therapy. For example, a study reported that derivatives with hydroxyl and methoxy substitutions exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .

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